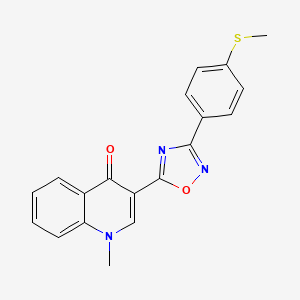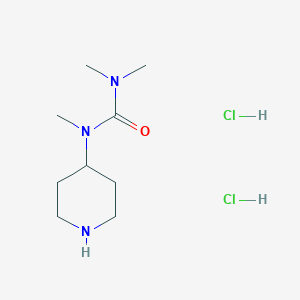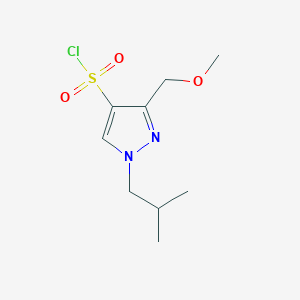
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide, also known as MBOC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MBOC belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is not fully understood. However, studies have suggested that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide inhibits the activity of certain enzymes and proteins involved in cancer cell growth and bacterial cell division. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been reported to have low toxicity and low side effects. In vitro studies have shown that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide inhibits the growth of cancer cells and bacteria, while leaving normal cells unharmed. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been found to reduce inflammation in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide in lab experiments is its low toxicity and low side effects. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been found to be stable under certain conditions, making it suitable for use in various assays. However, one of the limitations of using 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is its limited solubility in water, which may affect its activity in certain experiments.
Orientations Futures
There are several future directions for 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide research. One direction is to investigate the potential of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide as a therapeutic agent for cancer and bacterial infections. Another direction is to study the mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide in more detail to understand how it inhibits cancer cell growth and bacterial cell division. Additionally, future research could focus on developing more efficient methods for synthesizing 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide and improving its solubility in water.
Conclusion
In conclusion, 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been synthesized using various methods and has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. The mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and bacterial cell division. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has low toxicity and low side effects, making it suitable for use in lab experiments. Future research could focus on investigating the potential of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide as a therapeutic agent for cancer and bacterial infections, as well as improving its solubility in water.
Méthodes De Synthèse
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide can be synthesized using different methods, including the reaction of 2-aminopyrazine with 2,5-dimethyl-1,3-benzodioxole-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 2-aminopyrazine with 2,5-dimethyl-4-formylbenzoic acid in the presence of ammonium acetate and acetic anhydride. The product obtained from both methods is 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide, which can be purified using column chromatography.
Applications De Recherche Scientifique
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has shown potential applications in scientific research, particularly in the field of medicine. Studies have shown that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has anti-tumor, anti-inflammatory, and anti-bacterial properties. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been tested against bacteria such as Staphylococcus aureus and Escherichia coli and has exhibited antibacterial activity.
Propriétés
IUPAC Name |
6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-5-14-6-11(15-7)12(19)16-8-2-3-9-10(4-8)18-13(20)17-9/h2-6H,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENQIKHEQBTXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)
![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2419769.png)

![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)
![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)

![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)
![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)

